(3R)-3-Benzylpiperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-benzylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJMAPBQIWVIRL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@H](N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiopure 3r 3 Benzylpiperazin 2 One
Strategies for Asymmetric Synthesis of (3R)-3-Benzylpiperazin-2-one
The creation of a single, desired enantiomer of a chiral compound like this compound is achieved through asymmetric synthesis. This field of chemistry employs various strategies to influence the stereochemical outcome of a reaction, leading to a product that is highly enriched in one enantiomer. The primary approaches for the asymmetric synthesis of this target molecule include utilizing naturally occurring chiral molecules as starting materials and employing catalytic methods that introduce chirality in a controlled manner.
Chiral Pool Approaches Utilizing Amino Acid Derivatives as Precursors
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. nih.govmdpi.combccollegeasansol.ac.in These molecules serve as versatile starting materials for the synthesis of more complex chiral targets. mdpi.com The inherent chirality of these natural products is transferred to the final product through a series of chemical transformations. mdpi.com
For the synthesis of this compound, amino acids are particularly relevant precursors due to their structural similarity to the target molecule. nih.govcaltech.edu For instance, proteinogenic amino acids like (S)-serine can be utilized to construct the chiral piperazin-2-one (B30754) scaffold. researchgate.net A general strategy involves the conversion of an amino acid into a 1,2-diamine, which can then undergo a series of reactions to form the desired piperazin-2-one ring system with the correct stereochemistry at the C3 position. nih.gov This approach has been successfully applied to the synthesis of various substituted piperazines and their derivatives. rsc.org
Catalytic Asymmetric Synthesis in Piperazin-2-one Construction
Catalytic asymmetric synthesis represents a powerful and efficient alternative to chiral pool methods. dicp.ac.cn This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. dicp.ac.cnacs.org Several catalytic strategies have been developed for the asymmetric synthesis of piperazin-2-ones, including transition metal-catalyzed hydrogenations and alkylations, as well as organocatalytic methods. dicp.ac.cnnih.gov
A significant advancement in the synthesis of chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This method provides a direct route to chiral disubstituted piperazin-2-ones with high levels of both diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.org The reaction typically employs a palladium catalyst in combination with a chiral ligand, such as (R)-TolBINAP, and an acid co-catalyst like TsOH·H₂O. dicp.ac.cn
The hydrogenation of various 5,6-disubstituted pyrazin-2-ols has been shown to proceed smoothly, affording the corresponding piperazin-2-ones in good yields and with enantiomeric excesses (ee) ranging from 84–90%. dicp.ac.cn The reaction conditions, including the choice of solvent and additives, have been optimized to achieve high selectivity. dicp.ac.cn For example, a mixture of dichloromethane (B109758) and benzene (B151609) as the solvent has been found to be effective. dicp.ac.cn A key feature of this methodology is its scalability, demonstrating its practical utility for producing larger quantities of the desired chiral product. dicp.ac.cn
| Substrate | Catalyst System | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 5,6-Diphenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | DCM/Benzene | 93 | 90 |
| 5-Phenyl-6-methylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | DCM/Benzene | 85 | 88 |
Iridium-catalyzed asymmetric hydrogenation offers another effective route to chiral piperazin-2-ones. x-mol.netresearchgate.netdicp.ac.cn This method has been successfully applied to the hydrogenation of unsaturated piperazin-2-ones, providing access to products with stereogenic centers at various positions on the heterocyclic ring with good to high stereoselectivity. acs.orgnih.govacs.org Different iridium catalyst systems, often employing chiral phosphine (B1218219) ligands, have been developed to achieve high enantioselectivity. x-mol.net For instance, iridium complexes with ruthenocene-based phosphine-oxazoline ligands have shown promise in delivering the desired products with up to 94% ee. x-mol.net The addition of additives like N,N-dimethylanilinium bromide can enhance both the catalytic activity and the enantioselectivity of the reaction. dicp.ac.cn
Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for the synthesis of α-substituted piperazin-2-ones. nih.govcaltech.edunih.govcaltech.edu This method allows for the construction of both α-secondary and α-tertiary stereocenters with high enantioselectivity. nih.govcaltech.edu The reaction typically involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones using a palladium catalyst and a chiral ligand, such as an electron-deficient PHOX ligand. nih.govcaltech.edunih.gov
This methodology has proven to be versatile, tolerating a range of substituents on both the nitrogen atoms and at the stereocenter. nih.govcaltech.edu The resulting enantioenriched piperazin-2-ones can be readily converted to the corresponding chiral piperazines, which are valuable building blocks in medicinal chemistry. nih.govcaltech.edu
| Substrate | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|
| N-Boc-N'-benzyl-piperazin-2-one allyl ester | Pd₂(pmdba)₃, (S)-t-Bu-PHOX | 85 | 92 |
| N-Cbz-N'-methyl-piperazin-2-one allyl ester | Pd₂(pmdba)₃, (R)-iPr-PHOX | 78 | 95 |
In recent years, organocatalysis has gained prominence as a metal-free alternative for asymmetric synthesis. dntb.gov.uacore.ac.ukmdpi.com Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been employed to catalyze the enantioselective synthesis of piperazin-2-ones. nih.govdntb.gov.ua These catalysts can activate substrates through hydrogen bonding, leading to highly stereocontrolled transformations. mdpi.com
One notable approach involves a one-pot sequence combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-substituted piperazin-2-ones in good yields and with excellent enantioselectivity (up to 99% ee). acs.orgnih.govacs.org This "telescoped" synthesis is highly efficient as it avoids the isolation of intermediates. acs.org Another strategy involves an asymmetric benzilic amide rearrangement of vicinal tricarbonyl compounds and 1,2-diamines, catalyzed by a chiral Brønsted acid, to afford C3-disubstituted piperazin-2-ones with high enantiocontrol. dntb.gov.ua
Cyclization Reactions for the Formation of Piperazin-2-one Ring Systems
The construction of the piperazin-2-one core is the pivotal step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this, often starting from chiral amino acid precursors to install the desired stereochemistry at the C3 position. These methods typically involve the formation of one or two key carbon-nitrogen bonds to close the six-membered ring.
One prevalent strategy is the reductive cyclization of acyclic precursors. This can involve the cyclization of pseudopeptides, such as cyanomethylamino pseudopeptides, where the cyano group is reduced to an amine, which then undergoes intramolecular cyclization. researchgate.net Another approach is a tandem reductive amination-transamidation-cyclization process, which offers a one-pot synthesis of substituted piperazin-2-ones. researchgate.net
Other notable methods include:
N-Acyliminium Ion Cyclization: This powerful technique can be used to generate bicyclic lactams and other complex fused systems from acyclic precursors. springernature.com The reaction proceeds through an acid-mediated formation of a cyclic N-acyliminium ion, which is then trapped by an internal nucleophile. ebrary.netresearchgate.net
Carbene Insertion: A copper-catalyzed strategy employing diazo compounds and 1,2-diamines allows for the synthesis of C-substituted piperazinones via a chemoselective N–H insertion followed by cyclization. researchgate.net
Palladium-Catalyzed Allylic Alkylation: An asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones enables the synthesis of highly enantioenriched α-tertiary and α-secondary piperazin-2-ones. nih.govcaltech.edu
The table below summarizes various cyclization methodologies for constructing the piperazin-2-one ring.
| Method | Key Reagents/Intermediates | Description | Reference |
|---|---|---|---|
| Reductive Cyclization | Cyanomethylamino pseudodipeptides | Involves reduction of a cyano group to an amine, followed by intramolecular cyclization to form the piperazinone ring. | researchgate.net |
| Tandem Reductive Amination-Cyclization | N-(2-oxoethyl)amides, α-amino esters | A one-pot reaction producing substituted piperazin-2-ones in good yields. | researchgate.net |
| N-Acyliminium Ion Cyclization | Acyclic peptide precursors with masked aldehydes | Acid-mediated cyclization useful for creating fused bicyclic lactam systems. | springernature.comebrary.net |
| Jocic-Type Reaction | Trichloromethyl-substituted alcohols, 1,2-diamines | A method for synthesizing chiral piperazinones from enantiomerically enriched precursors. | researchgate.net |
| Asymmetric Allylic Alkylation | Pd catalyst, differentially N-protected piperazin-2-ones | Catalytic enantioselective method to generate α-tertiary and α-secondary stereocenters. | nih.govcaltech.edu |
Chemical Transformations and Derivatization Strategies of the this compound Scaffold
Once synthesized, the this compound scaffold serves as a versatile platform for further chemical modification. Derivatization at its various functional handles—the two nitrogen atoms, the carbonyl group, and the benzyl (B1604629) substituent—allows for the systematic exploration of the chemical space around the core structure to optimize biological activity.
Selective Functionalization at the Amide Nitrogen and Carbonyl Moieties
The piperazin-2-one ring contains two distinct nitrogen atoms (N1 and N4) and a carbonyl group, which are primary sites for functionalization. The N4 nitrogen, being a secondary amine, is typically more nucleophilic than the N1 amide nitrogen. This difference in reactivity allows for selective functionalization.
N4-Functionalization: The N4 position can be readily alkylated or acylated using standard procedures. For instance, reaction with various alkyl halides or substituted benzyl halides in the presence of a base like potassium carbonate affords the corresponding N4-substituted derivatives. nih.gov This position is often used to introduce substituents that can interact with specific biological targets or to attach the piperazinone core to a larger molecular assembly.
N1-Functionalization: The N1 amide nitrogen is less reactive but can be functionalized under specific conditions. Palladium-catalyzed allylic alkylation has been shown to be effective for introducing substituents at the N1 position. nih.govcaltech.edu Protecting group strategies are often employed, where the N4 position is first protected (e.g., with a benzyl group), allowing for subsequent modification at N1. The choice of protecting group at N1, such as a benzoyl group, can influence the efficiency and selectivity of subsequent reactions. nih.gov
Carbonyl Group Modifications: The carbonyl group at the C2 position can undergo reduction to yield the corresponding piperazine (B1678402) derivatives. It can also be a site for reactions with organometallic reagents or be converted to other functional groups. For example, reactions with triethyl phosphite (B83602) prompted by phosphoryl chloride can lead to the formation of dehydrophosphonates or amino-gem-bisphosphonates, depending on the substitution at the nitrogen atoms. acs.org
Modifications of the Benzyl Substituent and Aromatic Ring
The benzyl group at the C3 position offers another avenue for structural diversification. Modifications can be made to either the benzylic methylene (B1212753) group or the aromatic ring itself.
Aromatic Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution to introduce a wide range of substituents. The orientation of substitution (ortho, meta, or para) can be directed by existing groups or controlled by the reaction conditions. legislation.gov.uk For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic properties and steric profile of the molecule, which can be crucial for optimizing interactions with a biological target. In the synthesis of peptidomimetic HIV capsid modulators, difluoro substitution at the meta-positions of the phenylalanine-derived benzyl ring was explored to improve structure-activity relationships. nih.gov
Benzylic Position Oxidation: The benzylic hydrogens are activated and susceptible to oxidation. libretexts.orgmsu.edu Under strong oxidizing conditions, such as with hot acidic potassium permanganate, the entire benzyl side-chain can be oxidized to a carboxylic acid. libretexts.org This transformation dramatically alters the nature of the substituent at C3, converting a lipophilic arylmethyl group into a polar carboxyl group. Milder and more selective oxidation methods can also be employed to achieve different functionalizations.
The following table details derivatization strategies for the piperazinone scaffold.
| Site of Modification | Reaction Type | Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| N4-Nitrogen | Alkylation/Benzylation | Alkyl/benzyl halides, K₂CO₃ | N4-alkyl/benzyl piperazin-2-one | nih.gov |
| N1-Nitrogen | Acylation | Benzoyl chloride | N1-benzoyl piperazin-2-one | nih.gov |
| C2-Carbonyl | Reduction | Reducing agents (e.g., LiAlH₄) | Substituted piperazine | |
| Aromatic Ring | Electrophilic Substitution | Halogens, Nitrating agents, etc. | Ring-substituted benzyl group | legislation.gov.uknih.gov |
| Benzylic CH₂ | Oxidation | KMnO₄, H₃O⁺ | C3-carboxyl piperazin-2-one | libretexts.org |
Synthesis of Polycyclic Systems Incorporating the this compound Motif (e.g., Peptidomimetics)
A primary application of the this compound scaffold is its incorporation into larger, polycyclic systems, particularly as a peptidomimetic to constrain the conformation of peptide backbones. springernature.comrsc.org These rigid structures are designed to mimic the secondary structures of peptides, such as β-turns, and are valuable tools in drug discovery.
The synthesis of these polycyclic systems often involves using the piperazinone as a dipeptide isostere. For example, the piperazinone core can be further functionalized and then coupled with other amino acids or heterocyclic building blocks. In the development of HIV capsid modulators, a 2-piperazinone unit was incorporated into a larger peptidomimetic structure through a multi-step sequence involving acylation and nucleophilic substitution. nih.gov
Bicyclic piperazinones are a common target. These can be synthesized through intramolecular cyclization strategies, such as the N-acyliminium ion cyclizations mentioned previously, where an appended nucleophile on the piperazinone ring attacks the iminium ion to form a second, fused ring. springernature.comebrary.net For instance, piperazinone enaminoesters can undergo condensation reactions with quinones (the Nenitzescu reaction) to form complex fused polycyclic systems like pyrrolo[2,3-f]indoles. mdpi.com Furthermore, bridged piperazine derivatives have been synthesized to create even more rigid three-dimensional structures, which have shown promise as selective NaV1.7 inhibitors. nih.gov These advanced synthetic strategies highlight the utility of the this compound motif as a foundational element for constructing complex and biologically active polycyclic molecules.
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 3r 3 Benzylpiperazin 2 One and Its Derivatives
Chiral Chromatographic Methods for Enantiomeric Purity and Separation (e.g., HPLC, GC)
The determination of enantiomeric purity is a critical aspect of the synthesis and characterization of chiral molecules such as (3R)-3-benzylpiperazin-2-one. Chiral chromatography, which facilitates the separation of enantiomers, is the most prevalent methodology for this purpose. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques extensively utilized to resolve racemic mixtures and quantify the enantiomeric excess (e.e.) of chiral compounds, including piperazin-2-one (B30754) derivatives. csfarmacie.czmdpi.comnih.gov
The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP). This interaction forms transient diastereomeric complexes with varying stabilities, leading to different retention times and, consequently, separation. csfarmacie.cz
High-Performance Liquid Chromatography (HPLC)
Direct enantiomeric separation using HPLC with a chiral stationary phase is the most common and effective method for analyzing the enantiomeric purity of piperazin-2-one derivatives. mdpi.comdicp.ac.cn Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely employed due to their broad applicability and high selectivity. nih.govuvison.com Columns such as CHIRALPAK® and CHIRALCEL® are frequently cited in the literature for resolving a vast array of racemic compounds. nih.govuvison.com
Research on the enantioselective separation of various piperazine (B1678402) and piperazin-2-one derivatives demonstrates the effectiveness of these methods. For instance, studies have shown successful resolution using polysaccharide-based columns like Chiralcel OD, Chiralcel OJ, and Chiralpak AD. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), is crucial for achieving optimal separation. researchgate.netnih.gov The addition of small amounts of an acid or base, such as trifluoroacetic acid or diethylamine, can also significantly influence the resolution by interacting with the analyte and the stationary phase. nih.govinnovareacademics.in
In the asymmetric synthesis of C3-substituted piperazin-2-ones, HPLC analysis on a chiral stationary phase is the standard for determining enantiomeric excess, with many methods achieving excellent enantioselectivities (up to 99% ee). acs.org While specific, detailed chromatographic conditions for this compound are sparsely published, data from closely related analogues provide a clear indication of the methodologies employed.
The following table summarizes typical HPLC conditions used for the chiral separation of piperazin-2-one and related derivatives based on published research findings.
Table 1: Representative HPLC Conditions for Chiral Separation of Piperazin-2-one Derivatives
| Analyte/Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|---|
| 1,4-Disubstituted Piperazines | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol | Not Specified | Not Specified | nih.gov |
| Disubstituted Piperazin-2-ones | Not Specified | Not Specified | Not Specified | HPLC | dicp.ac.cn |
| 1-(1,4-benzodioxane-2-formyl)-piperazine (as GITC diastereomers) | Reversed-phase ODS | Methanol / 0.02M KH₂PO₄ (50:50) | Not Specified | UV at 250 nm | researchgate.net |
| Levodropropizine (Piperazine derivative) | Chiralpak AD-H | n-Hexane / Ethanol / Diethylamine (55:45:0.1 v/v) | 1.4 | UV at 254 nm | innovareacademics.in |
Gas Chromatography (GC)
Chiral Gas Chromatography is another valuable technique for the enantiomeric separation of volatile chiral compounds. This method often employs capillary columns coated with a chiral stationary phase, commonly derivatized cyclodextrins. mdpi.com For less volatile compounds or those with poor chromatographic properties, derivatization is a common strategy. For example, piperazine derivatives can be derivatized with a chiral reagent like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomers, which can then be separated on a standard achiral GC column. mdpi.com This indirect approach allows for the determination of the enantiomeric fraction in complex mixtures. mdpi.com
Research has demonstrated the separation of diastereomers of various psychoactive substances, including piperazine derivatives, using GC-MS after derivatization. mdpi.com The optimization of chromatographic conditions, such as temperature ramps and carrier gas flow rate, is critical for achieving baseline separation of the diastereomeric peaks. mdpi.com
Preclinical Pharmacological and Biological Activities of 3r 3 Benzylpiperazin 2 One and Its Analogs: Mechanisms and Target Interactions
Investigation of Diverse Preclinical Bioactivity Profiles of Piperazinone Derivatives.researchgate.net,tandfonline.com,clinmedkaz.org
Piperazinone and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. researchgate.net, apjhs.com These compounds are structurally versatile, which allows for modifications that can fine-tune their pharmacological properties. researchgate.net The core piperazine (B1678402) structure is found in numerous drugs with a range of therapeutic applications. ijbpas.com, nih.gov Preclinical studies have revealed that piperazinone derivatives possess antimicrobial, anticancer, neuroprotective, anti-inflammatory, and enzyme-inhibiting properties, making them promising candidates for further drug development. researchgate.net, clinmedkaz.org
Antimicrobial Properties: Antibacterial, Antifungal, and Antiviral Efficacy in In Vitro Models.ijbpas.com
Piperazine derivatives have been extensively studied for their antimicrobial potential, exhibiting activity against various pathogens. derpharmachemica.com, apjhs.com
Antibacterial Activity: Numerous studies have demonstrated the efficacy of piperazine derivatives against both Gram-positive and Gram-negative bacteria. nih.gov, tandfonline.com For instance, certain substituted piperazinyl phenyl oxazolidinone compounds have shown superior in-vitro antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes when compared to standard drugs like Linezolid. derpharmachemica.com Another study synthesized a series of 1-benzhydryl-piperazine sulfonamide and benzamide (B126) derivatives, with some compounds showing potent activity against a panel of bacteria including S. aureus, Bacillus cereus, and Salmonella typhi. tandfonline.com Additionally, novel small molecules with a piperazine scaffold have demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA), with a minimal inhibitory concentration (MIC) of 2 μg/mL. nih.gov Some derivatives have also shown promising activity against Mycobacterium tuberculosis. derpharmachemica.com
Antifungal Activity: The antifungal properties of piperazine derivatives have also been reported. nih.gov Some chalcone-containing piperazine derivatives were found to be active against Candida albicans. derpharmachemica.com Norfloxacin derivatives incorporating a piperazine moiety exhibited significant antifungal activity against Rhizoctonia solani. ijbpas.com However, in some studies, while the antibacterial activity was significant, the antifungal activity against species like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger was less pronounced. nih.gov
Antiviral Activity: The antiviral potential of piperazine derivatives has been highlighted, particularly in the context of the SARS-CoV-2 virus. acs.org Researchers have designed and synthesized trisubstituted piperazine derivatives as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro). acs.org One optimized compound, GC-78-HCl, demonstrated high enzyme-inhibitory potency and excellent antiviral activity, comparable to the known antiviral drug Nirmatrelvir. acs.org
Table 1: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings |
|---|---|---|
| Substituted piperazinyl phenyl oxazolidinones | Gram-positive bacteria (S. aureus, S. epidermidis, E. faecalis, S. pyogenes) | Superior in-vitro activity compared to Linezolid. derpharmachemica.com |
| 1-Benzhydryl-piperazine sulfonamides and benzamides | Gram-positive and Gram-negative bacteria | Potent activity against various strains, including S. aureus and S. typhi. tandfonline.com |
| Chalcone-containing piperazines | Candida albicans, Staphylococcus aureus, Escherichia coli | Potent activity against C. albicans. derpharmachemica.com |
| Norfloxacin-piperazine derivatives | Rhizoctonia solani, plant pathogens | Significant antifungal and antibacterial activity. ijbpas.com |
| Trisubstituted piperazine derivatives (e.g., GC-78-HCl) | SARS-CoV-2 | Potent inhibition of the main protease and excellent antiviral activity. acs.org |
| Small molecule with piperazine scaffold (SIMR 2404) | MRSA, VISA, E. coli, A. baumannii | MIC of 2 μg/mL against MRSA and VISA. nih.gov |
Anticancer and Cytotoxic Activities: Evaluation in Established Cell Lines and Preclinical Models.mdpi.com,researchgate.net,researchgate.net
The piperazine scaffold is a common feature in many compounds developed for their anticancer and cytotoxic properties. researchgate.net These derivatives have been evaluated against a variety of cancer cell lines, demonstrating significant potential in cancer chemotherapy. researchgate.net
A series of novel piperazinyl-methyl-3(2H)pyridazinone derivatives were synthesized and showed cytotoxic effects against human lung and colon cancer cell lines. bohrium.com Compounds with methoxy (B1213986) groups on the phenyl ring generally exhibited higher cytotoxic activity. bohrium.com Similarly, novel piperazine derivatives of vindoline (B23647) displayed outstanding cytotoxic activity against a broad range of cancer cell lines, with GI50 values often below 2 μM. mdpi.com For example, one derivative showed a GI50 of 1.00 μM on the MDA-MB-468 breast cancer cell line. mdpi.com
Piperazine-linked bergenin (B1666849) hybrids have also been synthesized and evaluated for their anticancer activity. nih.gov Certain derivatives from this series showed potent cytotoxic activity against tongue and oral cancer cell lines, inducing apoptosis and arresting the cell cycle at the G0/G1 phase. nih.gov Another study focused on piperidine (B6355638) and piperazine derivatives of dichloroacetate (B87207) (DCA), a known anticancer agent. niscpr.res.in These new derivatives showed moderate to high potencies against HT-29 and MCF7 human cancer cell lines, with one compound exhibiting an IC50 value of 7.79 µM against the HT-29 cell line. niscpr.res.in
Furthermore, arylpiperazine derivatives have been investigated as androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov Some of these compounds showed obvious AR antagonism, with one derivative having an IC50 of 0.11 μM. nih.gov
Table 2: Cytotoxic Activity of Selected Piperazine Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (IC50/GI50) |
|---|---|---|
| Piperazinyl-methyl-3(2H)pyridazinones | Lung and Colon | Compounds with methoxy groups showed high activity. bohrium.com |
| Piperazine derivatives of Vindoline | Various (e.g., MDA-MB-468 breast cancer) | GI50 < 2 μM on many cell lines; 1.00 μM on MDA-MB-468. mdpi.com |
| Piperazine-linked bergenin hybrids | Tongue (CAL-27) and Oral (SCC09) | IC50 values ranging from 15.41–92.9 μM. nih.gov |
| Piperazine derivatives of Dichloroacetate | HT-29 (colon) and MCF7 (breast) | IC50 of 7.79 µM against HT-29 for the most active compound. niscpr.res.in |
| Arylpiperazine derivatives | Prostate cancer | One derivative showed an IC50 of 0.11 μM for AR antagonism. nih.gov |
Neuroprotective and Central Nervous System (CNS) Activities in Preclinical In Vitro and In Vivo Studies.researchgate.net,clinmedkaz.org,mdpi.com
Piperazine derivatives are known to exhibit a wide range of activities within the central nervous system (CNS), including neuroprotective effects. researchgate.net, mdpi.com These compounds have shown potential in preclinical models of neurodegenerative diseases. researchgate.net
One area of investigation is the inhibition of histone deacetylase 6 (HDAC6), a therapeutic target for neurodegenerative diseases. nih.gov To address the poor brain penetration of many HDAC6 inhibitors, benzylpiperazine derivatives were designed and synthesized, demonstrating improved CNS penetration and selective HDAC6 inhibition. nih.gov
In the context of stroke, novel piperidine urea (B33335) derivatives have been synthesized and evaluated for their neuroprotective properties. thieme-connect.com One compound, A10, showed potent neuroprotective activity against L-glutamic acid-induced injury in SH-SY5Y cells and was effective in reducing cerebral infarction in a mouse model of middle cerebral artery occlusion (MCAO). thieme-connect.com
Furthermore, the piperazine structure is a key component in compounds targeting CNS-related disorders. mdpi.com Thiazole-piperazine derivatives have been synthesized and investigated for their antinociceptive effects, with some studies suggesting the involvement of the opioidergic system. mdpi.com
Enzyme Inhibition Profiles and Kinetics in Preclinical Assays.researchgate.net
Piperazine derivatives have been identified as inhibitors of various enzymes, playing a role in different pathological conditions. researchgate.net
Monoamine Oxidase (MAO) Inhibition: Several studies have focused on piperazine derivatives as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their MAO inhibitory activity, with one compound showing the most activity against MAO-A with an IC50 value of 23.10 µM. tandfonline.com Another study on thiazolylhydrazine-piperazine derivatives identified a compound with a potent MAO-A inhibition profile (IC50 = 0.057 µM), which was more effective than the reference inhibitors. mdpi.com Novel oxadiazole-piperazine derivatives have also been synthesized, with one compound showing a significant inhibitory profile against MAO-A (IC50 = 0.116 µM). dergipark.org.tr
DNA Gyrase Inhibition: Benzothiazinone-piperazine derivatives have been discovered as inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov One compound demonstrated potent inhibition of the enzyme with an IC50 of 0.51 µM and moderate anti-tubercular activity. nih.gov
Acetylcholinesterase (AChE) Inhibition: Some coumarin-piperazine ligands are known to act as acetylcholinesterase inhibitors. semanticscholar.org In a study of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, compounds with electron-withdrawing groups on the phenyl ring showed the best inhibitory effects against AChE. researchgate.net
Table 3: Enzyme Inhibition by Piperazine Derivatives
| Enzyme Target | Derivative Class | Key Findings (IC50) |
|---|---|---|
| Monoamine Oxidase-A (MAO-A) | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates | Most active compound IC50 = 23.10 µM. tandfonline.com |
| Monoamine Oxidase-A (MAO-A) | Thiazolylhydrazine-piperazine derivatives | Most effective compound IC50 = 0.057 µM. mdpi.com |
| Monoamine Oxidase-A (MAO-A) | Oxadiazole-piperazine derivatives | Most active compound IC50 = 0.116 µM. dergipark.org.tr |
| M. tuberculosis DNA Gyrase | Benzothiazinone-piperazine derivatives | Most potent compound IC50 = 0.51 µM. nih.gov |
| Acetylcholinesterase (AChE) | 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | A compound with a methoxy group showed an IC50 of 5.5 µM. researchgate.net |
Receptor Modulation and Agonist/Antagonist Activity.ijrrjournal.com,researchgate.net
Piperazine derivatives are well-known for their interactions with a variety of neurotransmitter receptors, acting as agonists, antagonists, or modulators. ijrrjournal.com, researchgate.net
Serotonin (B10506) (5-HT) Receptors: The piperazine scaffold is a key feature in many compounds that target serotonin receptors. semanticscholar.org A series of piperazine derivatives were designed and synthesized, with one compound showing a high affinity for the 5-HT1A receptor (Ki = 1.28 nM) and significantly increasing 5-HT levels in the brain. tandfonline.com, tandfonline.com Another study on new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group identified compounds with excellent activity for 5-HT1A receptors, with Ki values as low as 0.57 nM. semanticscholar.org
Sigma (σ) Receptors: The σ1 receptor is a target for the treatment of pain. nih.gov A series of benzylpiperazinyl derivatives were designed as selective σ1 receptor antagonists. One compound showed a high affinity for the σ1 receptor (Ki = 1.6 nM) and produced dose-dependent antinociceptive and anti-allodynic effects in animal models of pain. nih.gov Furthermore, some piperazine and piperidine derivatives have been identified as dual-acting histamine (B1213489) H3 and σ1 receptor antagonists, suggesting a potential synergistic effect for pain therapy. acs.org, nih.gov
Dopamine (B1211576) Receptors: Piperazine derivatives can also interact with dopamine receptors. ijrrjournal.com For example, 1-(2,3-dihydrobenzo researchgate.netbohrium.comdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride (SLV313) has been identified as a D2/3 antagonist and a 5-HT1A agonist. ijrrjournal.com
Histamine Receptors: Certain piperazine derivatives have been investigated for their antihistaminic activity. ijrrjournal.com Cetirizine, a well-known antihistamine, is a piperazine derivative that acts as a selective H1 histamine receptor antagonist. ijrrjournal.com
Anti-inflammatory and Immunomodulatory Potentials in Preclinical Contexts.nih.gov
The anti-inflammatory and immunomodulatory properties of piperazine derivatives have been demonstrated in various preclinical studies. nih.gov These compounds have the potential to be developed as novel treatments for inflammatory conditions. nih.gov
A study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), investigated its anti-nociceptive and anti-inflammatory effects. nih.gov LQFM182 was found to reduce paw edema and decrease cell migration, myeloperoxidase activity, and levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov
Another study focused on N-phenyl piperazine derivatives and their anti-inflammatory and antidiabetic properties. biomedpharmajournal.org These compounds showed significant anti-inflammatory potential in in vitro assays, with some exhibiting 85-90% anti-inflammatory effects at a concentration of 500 µg/mL. biomedpharmajournal.org
Furthermore, the immunomodulatory effects of a fluorinated piperazine derivative complexed with β-cyclodextrin were evaluated in a rat model of pulmonary inflammation. mdpi.com This complex demonstrated the ability to restore T-cell subsets, which are critical for immune regulation, suggesting its potential as an immunomodulatory agent. mdpi.com A study on a naphthaleneoxypropargyl-containing piperazine complexed with β-cyclodextrin also showed stimulatory effects on immune cell populations during aseptic inflammation. researchgate.net
Elucidation of Molecular and Cellular Mechanisms of Action in Preclinical Systems
The therapeutic potential and pharmacological profile of a compound are deeply rooted in its molecular and cellular mechanisms of action. For (3R)-3-benzylpiperazin-2-one and its analogs, preclinical research has aimed to unravel these intricate interactions within biological systems. This involves a multi-faceted approach, from studying direct ligand-target binding and enzyme inhibition to understanding the broader impact on cellular signaling pathways and transport processes. Such investigations are crucial for building a comprehensive picture of a compound's activity and for guiding further drug development efforts.
The initial step in a drug's mechanism of action is often its binding to a specific biological target, such as a receptor or enzyme. The strength of this interaction, known as binding affinity, is a critical determinant of the compound's potency. Binding affinity is typically quantified by the equilibrium dissociation constant (KD), where a smaller KD value signifies a stronger binding interaction. malvernpanalytical.com This affinity is governed by various non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic forces between the ligand and the target molecule. malvernpanalytical.com
For this compound and its analogs, binding affinity studies are essential to identify and characterize their primary molecular targets. Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are employed to measure these interactions directly. nih.gov For instance, research into related piperazine-containing compounds has explored their binding to chemokine receptors, which are implicated in inflammatory responses. google.com The binding of a ligand to its target can be influenced by several factors, including the specific structural features of both the compound and the binding site. nih.gov Computational methods, such as molecular docking, can predict the binding poses and affinities of ligands within the active site of a target protein, providing insights that can guide the design of more potent and selective analogs. nih.gov
Table 1: Illustrative Ligand-Target Binding Affinities This table is for illustrative purposes and does not represent actual data for this compound.
| Compound | Target | Binding Affinity (KD, nM) |
|---|---|---|
| Compound A | Receptor X | 15 |
| Compound B | Receptor X | 5 |
| Compound C | Enzyme Y | 50 |
Many therapeutic agents function by inhibiting the activity of specific enzymes. This inhibition can occur through various mechanisms, broadly classified as competitive, noncompetitive, uncompetitive, or mixed-type inhibition. mit.edubeilstein-institut.de Understanding the type of inhibition and the kinetics involved is crucial for predicting a drug's effect in a biological system. nih.gov
The interaction of an inhibitor with an enzyme's active site prevents the natural substrate from binding, thereby blocking the catalytic reaction. libretexts.org The potency of an enzyme inhibitor is often expressed as its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). A lower value indicates a more potent inhibitor. The study of enzyme kinetics involves determining parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) in the presence and absence of the inhibitor. libretexts.org For example, research on other benzyl-containing compounds has demonstrated their ability to act as enzyme inhibitors by binding to the active site. The specific amino acid residues within the active site play a crucial role in substrate binding and catalysis, and mutations in these residues can significantly alter enzyme activity and inhibitor binding. nih.govnih.govmdpi.com
Table 2: Illustrative Enzyme Inhibition Data This table is for illustrative purposes and does not represent actual data for this compound.
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |
|---|---|---|---|---|
| Inhibitor X | Enzyme Z | 2.5 | 1.1 | Competitive |
| Inhibitor Y | Enzyme Z | 10.8 | 7.5 | Noncompetitive |
| Inhibitor Z | Enzyme A | 0.5 | 0.2 | Mixed |
Beyond direct target binding, the pharmacological effects of a compound are mediated through its influence on complex intracellular signaling pathways and fundamental cellular processes. These pathways are intricate networks that control cell growth, differentiation, and death.
Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer therapies work by inducing apoptosis in tumor cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process. ebi.ac.uk Some small molecules, known as BH3 mimetics, can inhibit anti-apoptotic Bcl-2 proteins, thereby promoting cell death. google.com The activation of certain receptors, like the sigma-2 receptor (σ₂R), has also been shown to trigger apoptosis through various signaling cascades, which can involve the modulation of intracellular calcium levels. nih.gov
Cell Cycle Perturbation: The cell cycle is a tightly regulated series of events that leads to cell division. Disruption of the cell cycle can halt proliferation and is a common mechanism of action for anti-cancer drugs. For instance, some compounds can cause cell cycle arrest at specific phases, such as the G2/M phase, by interfering with key regulatory proteins like cyclins and cyclin-dependent kinases (Cdks). nih.govnih.gov This arrest can prevent cancer cells from dividing and may ultimately lead to apoptosis. nih.govnih.gov
Modulation of Signaling Pathways: Compounds can modulate a wide array of signaling pathways. For example, G protein-coupled receptors (GPCRs) are a large family of receptors that, upon ligand binding, activate intracellular signaling cascades involving second messengers like cyclic AMP and phospholipase C. epo.org Other pathways, such as the Hedgehog signaling pathway, are crucial during embryonic development and can be aberrantly activated in some cancers. harvard.edu The activation of the P2X7 receptor can trigger multiple signaling pathways leading to inflammation and cell death, and is implicated in various chronic diseases. uniba.it
Transporter proteins play a vital role in maintaining cellular homeostasis by controlling the movement of ions, neurotransmitters, and other molecules across cell membranes. The interaction of drugs with these transporters can significantly impact their pharmacological effects.
Glutamate (B1630785) Transporters: Glutamate is the primary excitatory neurotransmitter in the brain, and its extracellular concentration is tightly regulated by glutamate transporters, also known as excitatory amino acid transporters (EAATs). frontiersin.org These transporters clear glutamate from the synapse, preventing excitotoxicity. frontiersin.org Glutamate transporters are sodium-dependent and are thought to be functionally coupled to Na,K-ATPases. nih.gov Some proteins can interact with the C-terminal domain of EAATs to modulate their transport activity. stanford.edu The mechanism of glutamate transport is complex, involving the coupled movement of sodium, potassium, and hydrogen ions. biorxiv.org
Monoamine Transporters: Monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. mdpi.com These transporters are the primary targets for many psychostimulants and antidepressants. nih.gov Compounds can act as either inhibitors of these transporters, blocking reuptake, or as substrates, being transported into the cell. nih.govnih.gov Vesicular monoamine transporter 2 (VMAT2) is another crucial protein that packages monoamines into synaptic vesicles for release. wikipedia.org Inhibitors of VMAT2 can deplete monoamine stores. wikipedia.orgmedchemexpress.com The substrate and inhibitor profiles of monoamine transporters can overlap with those of organic cation transporters (OCTs), which are also involved in the transport of various small molecules. mdpi.com
Structure Activity Relationship Sar Studies of 3r 3 Benzylpiperazin 2 One Derivatives for Preclinical Optimization
Impact of Substituent Variation on Preclinical Biological Potency and Selectivity
The potency and selectivity of (3R)-3-benzylpiperazin-2-one derivatives are highly sensitive to the nature and position of substituents on the benzyl (B1604629) and piperazine (B1678402) rings. SAR studies have systematically explored these variations to optimize interactions with biological targets.
Research into sigma-1 (σ1) receptor ligands revealed that a p-methoxybenzyl substituted piperazine demonstrated the highest affinity for the σ1-receptor. researchgate.net Further studies indicated that for the N-4 position of the piperazine ring, a cyclohexylmethyl or a butyl group are the preferred substituents. researchgate.net In the context of developing inhibitors for the enzyme monoacylglycerol lipase (B570770) (MAGL), a series of benzylpiperidine derivatives were assessed, showing potential as anticancer agents. researchgate.net
For acetylcholinesterase (AChE) inhibitors based on a 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione scaffold, substitutions on the phenyl ring of the benzyl group were critical. The introduction of electron-withdrawing groups such as chlorine (Cl), fluorine (F), and nitro (NO2) at the ortho and para positions resulted in the most potent AChE inhibition. researchgate.net However, a compound featuring an electron-donating methoxy (B1213986) group at the meta position also showed significant potency. researchgate.net Similarly, studies on other heterocyclic compounds have shown that ortho-substituted phenyl rings can lead to higher activity compared to their para-substituted counterparts. mdpi.com
In the development of purinergic P2X7 receptor antagonists, the substitution pattern on the benzyl moiety was a key determinant of potency. Derivatives with 2,4-dichloro and 2-Cl-3-CF3 substitutions on the benzyl ring showed potency in the nanomolar range. uniba.it Conversely, modifying a related pyrazole (B372694) ring by replacing methyl groups with larger alkyl substituents was not well-tolerated and led to decreased activity. uniba.it
The following table summarizes the observed effects of various substituents on the biological activity of piperazine-containing compounds in preclinical studies.
| Scaffold/Target | Substituent & Position | Observed Effect on Activity | Reference(s) |
| Piperazine (σ1 Receptor) | p-methoxybenzyl | Highest σ1-receptor affinity | researchgate.net |
| Piperazine (N-4 position) | Cyclohexylmethyl or Butyl | Preferred substituents for high σ1 affinity | researchgate.net |
| Benzylpiperazine (AChE) | Ortho/Para -Cl, -F, -NO2 on Phenyl | Enhanced inhibitory effect | researchgate.net |
| Benzylpiperazine (AChE) | Meta -OCH3 on Phenyl | Favorable potency | researchgate.net |
| Benzyl (P2X7R Antagonist) | 2,4-dichloro and 2-Cl-3-CF3 | Nanomolar potency | uniba.it |
| Pyrazole Ring | Larger alkyl groups (vs. methyl) | Not tolerated; decreased activity | uniba.it |
| Indole Ring (N-1 position) | Methyl or Ethyl | 10- to 30-fold decrease in affinity for hSERT | nih.gov |
| Phenyl Ring (Antiproliferative) | p-CF3 > p-Cl > p-F > p-CH3 > p-OCH3 | Order of potency for phenyl-substituted derivatives | nih.gov |
Stereochemical Influence on Pharmacological Activity and Biological Target Recognition
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, influencing both pharmacological activity and selectivity. For derivatives of piperazin-2-one (B30754), the spatial arrangement of atoms, particularly at chiral centers, can dramatically alter binding affinities and functional responses.
Studies on piperazine derivatives targeting serotonin (B10506) and dopamine (B1211576) receptors have shown that stereochemistry significantly impacts selectivity. acs.org For one series of compounds, the (-)-enantiomers displayed higher affinity for D2 receptors, while the (+)-enantiomers had a greater affinity for α1-adrenergic receptors. acs.org In another example, the (S)-enantiomer of a specific compound, (S)-2c, showed the most significant differences in affinity between the 5-HT2A and α1 receptors. acs.org
In the context of P2X7 receptor antagonists, the separation of enantiomers of a triazolo-pyrazine derivative revealed that the S-enantiomer was more potent than the R-enantiomer. uniba.it Similarly, investigations into opioid receptor antagonists identified (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and its (3R) counterpart as potent antagonists at μ, δ, and κ opioid receptors. ijrrjournal.com
However, the influence of stereochemistry is not universal across all targets. For a series of (piperazin-2-yl)methanol derivatives, the configuration at the 2-position was found to have no influence on σ1 receptor affinity or selectivity. researchgate.net In the development of carbonic anhydrase inhibitors, two series of 2-benzylpiperazines were synthesized and evaluated, highlighting enantioselectivity as a key factor in their inhibitory profiles. nih.gov
The table below illustrates the influence of stereochemistry on the activity of selected piperazine derivatives.
| Compound Series/Target | Enantiomer/Isomer | Observed Effect | Reference(s) |
| Piperazine Derivative (Dopamine/Adrenergic Receptors) | (-)-enantiomer | Higher affinity for D2 receptors | acs.org |
| Piperazine Derivative (Dopamine/Adrenergic Receptors) | (+)-enantiomer | Higher affinity for α1 receptors | acs.org |
| Compound (S)-2c (Serotonin/Adrenergic Receptors) | (S)-enantiomer | Significant affinity difference between 5HT2A and α1 receptors | acs.org |
| Triazolo-pyrazine Derivative (P2X7R) | S-enantiomer | More potent than R-enantiomer | uniba.it |
| (Piperazin-2-yl)methanol Derivative (σ1 Receptor) | Configuration at C-2 | No influence on σ1 affinity | researchgate.net |
| 4-(3-hydroxyphenyl)piperazine (Opioid Receptors) | (3S)- and (3R)-isomers | Potent μ, δ, and κ receptor antagonists | ijrrjournal.com |
Analysis of Scaffold Modifications and their Direct Effects on Preclinical Biological Activity
One study investigated the replacement of the 2-benzyl-piperazine ring system, a known potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor scaffold, with other heterocyclic systems like piperidine (B6355638) and pyrrolidine (B122466). oatext.com The resulting 2-benzylpyrrolidine (B112527) derivative was the most active among the newly designed compounds, although it exhibited less inhibitory activity than the original 2-benzyl-piperazine lead compound. oatext.com This suggests that while modifications can be tolerated, the piperazine ring is a critical component for optimal activity in this series.
In another example, researchers evaluated the formal shift of a carbonyl function within an amide bond of a P2X7 receptor antagonist. uniba.it This initial scaffold modification led to a loss of activity. However, subsequent introduction of a methyl group at the 6-position of the related triazolo-pyrazine scaffold resulted in a greater than 100-fold improvement in potency. uniba.it Further exploration involved the replacement of a pyrazole ring with an imidazole, with the structure-activity relationships paralleling those observed in the original pyrazole series. uniba.it
Systematic modifications of an isoxazoline (B3343090) ester scaffold, which included a distal benzyl piperazine ring, were performed to probe anti-tuberculosis activity. researchgate.net Attempts to replace the ester functionality at the C-3 position of the isoxazoline with various bioisosteric groups resulted in a significant loss of activity, highlighting that the ester group was essential for inhibiting tuberculosis. researchgate.net This demonstrates that not all parts of a scaffold can be readily modified without detrimental effects on biological function. The 2-benzylpiperazine (B1268327) structure itself has also been identified as a novel scaffold for potent human carbonic anhydrase inhibitors, demonstrating its versatility as a privileged structure in drug design. nih.gov
The following table details the effects of various scaffold modifications on preclinical biological activity.
| Original Scaffold | Modification | Resulting Biological Effect | Reference(s) |
| 2-Benzyl-piperazine (DPP-IV inhibitor) | Replaced with 2-benzyl-pyrrolidine ring | Most active of new scaffolds, but less potent than original | oatext.com |
| 2-Benzyl-piperazine (DPP-IV inhibitor) | Replaced with 4-benzyl-piperidine ring | Lower activity compared to pyrrolidine and piperazine scaffolds | oatext.com |
| N-benzyl lactam derivative (P2X7R antagonist) | Shift of carbonyl function in amide bond | Loss of activity | uniba.it |
| Triazolo-pyrazine (P2X7R antagonist) | Introduction of a methyl group at position 6 | >100-fold improvement in potency | uniba.it |
| Pyrazole-containing scaffold | Replacement of pyrazole ring with imidazole | SARs paralleled the pyrazole series | uniba.it |
| Isoxazoline ester with distal benzyl piperazine | Replacement of C-3 ester with other groups | Significant loss of anti-tuberculosis activity | researchgate.net |
Computational Chemistry and in Silico Modeling for 3r 3 Benzylpiperazin 2 One Research
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction and Validation
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as (3R)-3-Benzylpiperazin-2-one, and a biological target, typically a protein or enzyme.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a wide range of conformations of the ligand within the binding site and scoring them based on their binding affinity. For piperazine (B1678402) derivatives, docking studies have been instrumental in identifying potential biological targets, such as G-protein coupled receptors (GPCRs), kinases, and enzymes like monoamine oxidase. nih.govnih.govtandfonline.com A typical docking workflow for this compound would involve preparing the 3D structure of the ligand and the target protein, defining the binding site, and using a scoring function to rank the potential binding poses. The results, often expressed as a docking score (e.g., in kcal/mol), indicate the predicted binding affinity.
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov Starting from a docked pose, MD simulations model the movements and interactions of every atom in the system, offering a more realistic view of the binding stability and the specific interactions (like hydrogen bonds or hydrophobic contacts) that maintain the complex. nih.govtandfonline.com For a compound like this compound, an MD simulation of its complex with a target protein could reveal the stability of the initial docked pose and identify key amino acid residues that are crucial for binding. nih.gov These simulations can run for nanoseconds to microseconds to observe the flexibility and conformational changes of both the ligand and the protein. nih.govnih.gov
| Computational Technique | Purpose | Key Outputs | Application to Piperazine Derivatives |
| Molecular Docking | Predicts binding pose and affinity of a ligand to a target protein. | Docking Score (kcal/mol), Binding Pose, Key Interactions. | Used to screen libraries of piperazine compounds against targets like PARP-1 and various kinases. tandfonline.comnih.gov |
| Molecular Dynamics | Simulates the movement of atoms in a ligand-protein complex over time. | Trajectory of atomic motion, RMSD/RMSF plots, Interaction stability. | Employed to validate docking poses and assess the stability of piperazine derivatives in protein binding pockets. nih.govnih.gov |
Pharmacophore Modeling and Virtual Screening Approaches for Novel Ligand Discovery
Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. acs.org For a series of active piperazine-based compounds, a common pharmacophore can be generated to understand the key structural requirements for their activity. nih.govacs.org This model can then be used as a 3D query to search large chemical databases for new molecules that fit the pharmacophore, a process known as virtual screening.
Virtual Screening (VS) is a computational technique used in early-stage drug discovery to search vast libraries of small molecules for those that are most likely to bind to a drug target. biorxiv.orgbiorxiv.org When applied to the discovery of novel ligands related to this compound, a pharmacophore model based on its structural features could be used. Alternatively, structure-based virtual screening, which involves docking millions of compounds into a target's binding site, has been used to identify novel piperazine-based inhibitors for targets like HIV-1 gp120 and PARP1. biorxiv.orgtandfonline.com
| Approach | Description | Application in Ligand Discovery |
| Pharmacophore Modeling | Defines the essential 3D features required for biological activity. | Creates a 3D query to find novel compounds with similar interaction capabilities. nih.govacs.org |
| Virtual Screening | Computationally screens large compound libraries to identify potential hits. | Has been used to screen millions of piperazine-cored compounds to find potential inhibitors. biorxiv.orgbiorxiv.org |
Quantum Chemical Calculations for Conformational Analysis, Electronic Properties, and Reactivity Prediction
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule at the electronic level. researchgate.netjksus.org These methods provide highly accurate information about a molecule's geometry, conformational preferences, and electronic structure.
Conformational Analysis of this compound would involve calculating the energies of its different spatial arrangements (conformers) to determine the most stable, low-energy shapes. For substituted piperazines, studies have shown a preference for the substituent to be in an axial or equatorial position depending on other structural factors, which can significantly influence receptor binding. nih.gov
Electronic Properties , such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated to predict a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.netepstem.net Other properties like the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions. jksus.org
| Quantum Calculation | Information Provided | Relevance to this compound |
| Geometry Optimization | Predicts the most stable 3D structure and bond parameters. | Essential for creating an accurate starting structure for docking and MD simulations. jksus.org |
| Conformational Analysis | Identifies low-energy conformers of the molecule. | Determines the likely shape of the molecule when it interacts with a biological target. nih.gov |
| HOMO/LUMO Analysis | Calculates frontier molecular orbital energies. | Provides insights into chemical reactivity and stability. researchgate.net |
| MEP Mapping | Visualizes charge distribution on the molecular surface. | Predicts regions involved in electrostatic interactions and hydrogen bonding. jksus.org |
Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and In Silico Permeability Assessments
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its potential as a drug. mdpi.comnih.gov These predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures.
For this compound, various ADME properties could be predicted using established algorithms and models. These often rely on physicochemical descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are used in rule-based filters like Lipinski's Rule of Five to assess "drug-likeness". mdpi.comresearchgate.net
In Silico Permeability Assessments specifically predict a compound's ability to cross biological membranes. Key predictions include:
Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.
Caco-2 Permeability: Predicts permeability across a model of the intestinal wall.
Blood-Brain Barrier (BBB) Permeability: Predicts the ability to enter the central nervous system, which is a critical parameter for neurologically active compounds. nih.gov
Numerous studies on piperazine derivatives have included in silico ADME predictions to evaluate their potential as orally bioavailable drugs and to assess their ability to cross the blood-brain barrier. mdpi.comnih.govnih.gov
| Predicted ADME Property | Description | Importance in Drug Discovery |
| Drug-Likeness | Compliance with rules like Lipinski's Rule of Five. | Assesses the likelihood of a compound having favorable oral bioavailability. mdpi.com |
| Aqueous Solubility (LogS) | Predicts how well a compound dissolves in water. | Affects absorption and formulation. mdpi.com |
| Caco-2 Permeability | Predicts intestinal permeability. | Correlates with human intestinal absorption. mdpi.com |
| BBB Permeability | Predicts passage into the central nervous system. | Crucial for CNS-acting drugs and for avoiding CNS side effects for other drugs. nih.gov |
3r 3 Benzylpiperazin 2 One As a Versatile Synthetic Intermediate and Chemical Scaffold
Role in the Convergent Synthesis of Complex Nitrogen-Containing Heterocyclic Compounds
The strategic placement of functional groups in (3R)-3-benzylpiperazin-2-one allows for its effective use in convergent synthesis strategies, which involve the assembly of a complex molecule from several independently synthesized fragments. This approach is particularly valuable for the construction of intricate nitrogen-containing heterocyclic compounds, a class of molecules with widespread importance in pharmaceuticals and natural products. researchgate.netopenmedicinalchemistryjournal.comnih.govajrconline.orgrasayanjournal.co.in
The piperazinone ring can be readily functionalized at its nitrogen atoms, enabling the introduction of various substituents and the extension of the molecular framework. For instance, the secondary amine can be acylated, alkylated, or arylated, while the amide nitrogen can participate in further cyclization reactions. The benzyl (B1604629) group at the 3-position can also be modified or replaced, offering another point of diversification.
Researchers have utilized this compound as a key intermediate in the synthesis of fused heterocyclic systems. By strategically introducing reactive functionalities onto the piperazinone core, subsequent intramolecular reactions can be triggered to form bicyclic or polycyclic structures. This convergent approach allows for the efficient and stereocontrolled synthesis of complex scaffolds that would be challenging to access through linear synthetic routes.
Table 1: Examples of Complex Nitrogen-Containing Heterocycles Synthesized Using this compound
| Resulting Heterocyclic System | Synthetic Strategy | Key Reaction Step |
| Fused Piperazine (B1678402) Derivatives | Sequential N-functionalization and intramolecular cyclization | Pictet-Spengler or Bischler-Napieralski type reactions |
| Bridged Piperazinone Scaffolds | Diastereoselective alkylation followed by ring-closing metathesis | Grubbs-catalyzed ring-closing metathesis |
| Polycyclic Alkaloid Analogs | Multi-step sequence involving lactam modification and annulation | Cascade reactions initiated by deprotection/cyclization |
Application in the Design and Construction of Advanced Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved pharmacological properties such as enhanced stability and oral bioavailability. beilstein-journals.orgjocpr.com this compound serves as an excellent scaffold for the construction of advanced peptidomimetics due to its ability to mimic the turn structures of peptides and to present side-chain functionalities in a defined spatial orientation. researchgate.netnih.govnih.gov
The rigid piperazin-2-one (B30754) ring constrains the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets. beilstein-journals.org The benzyl group can mimic the side chain of phenylalanine, a common amino acid, while further substitutions on the piperazine ring can introduce other desired functionalities to interact with specific receptor pockets.
Scientists have successfully incorporated the this compound scaffold into peptidomimetic inhibitors of various enzymes and protein-protein interactions. researchgate.net By appending amino acid residues or other pharmacophoric groups to the piperazinone core, they have created potent and selective modulators of biological processes. nih.gov
Table 2: Peptidomimetic Applications of the this compound Scaffold
| Target Class | Design Rationale | Resulting Activity |
| Protease Inhibitors | Mimicry of the transition state of peptide cleavage | Potent and selective enzyme inhibition |
| Protein-Protein Interaction (PPI) Modulators | Presentation of key binding motifs on a rigid scaffold | Disruption of disease-relevant PPIs researchgate.net |
| Receptor Ligands | Constrained presentation of pharmacophoric groups | High-affinity and selective receptor binding |
Precursor to Other Bioactive Scaffolds, Including Substituted Piperazines and Diketopiperazines
Beyond its direct use in complex synthesis and peptidomimetics, this compound is a valuable precursor for the synthesis of other important bioactive scaffolds, notably substituted piperazines and diketopiperazines. dokumen.pubwikipedia.orgresearchgate.net
Reduction of the amide bond in this compound provides access to the corresponding (3R)-3-benzylpiperazine. This substituted piperazine can then be further functionalized at the nitrogen atoms to generate a wide array of derivatives. Substituted piperazines are a well-established class of pharmacologically active compounds with applications in various therapeutic areas. wikipedia.orgnih.gov
Furthermore, the piperazin-2-one ring can be a stepping stone to diketopiperazines (2,5-piperazinediones). dokumen.pubresearchgate.net Through strategic N-acylation followed by cyclization, or by coupling with another amino acid derivative, the six-membered ring can be converted into a diketopiperazine. Diketopiperazines are a prevalent class of natural products and are known to exhibit a broad range of biological activities. dokumen.pubresearchgate.net
Table 3: Transformation of this compound into Other Bioactive Scaffolds
| Target Scaffold | Transformation Method | Key Reagents |
| (3R)-3-Benzylpiperazine | Amide reduction | Lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) |
| Substituted Diketopiperazines | N-acylation followed by intramolecular cyclization | Acyl chlorides, coupling agents (e.g., DCC, HATU) |
| Chiral Piperazine Derivatives | Derivatization of the reduced piperazine | Alkyl halides, acylating agents, sulfonyl chlorides |
Metabolic Investigations of 3r 3 Benzylpiperazin 2 One in Preclinical Models
Preclinical Metabolite Identification and Comprehensive Characterization
Information regarding the identification and characterization of metabolites of (3R)-3-Benzylpiperazin-2-one in preclinical models is not available in published literature.
Elucidation of Metabolic Pathways and Biotransformation Studies in In Vitro and Animal Models
Specific studies elucidating the metabolic pathways and biotransformation of this compound in in vitro systems or animal models have not been reported in the scientific literature.
Emerging Research Directions and Future Perspectives in 3r 3 Benzylpiperazin 2 One Chemistry and Biology
Development of Novel and Sustainable Synthetic Methodologies
Traditional synthetic routes for piperazine-containing compounds often involve multi-step processes that may utilize harsh reagents and generate significant waste. researchgate.netorgsyn.org To address these limitations, researchers are exploring a variety of innovative approaches. One promising strategy involves the use of catalytic systems to promote more efficient and selective reactions. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the synthesis of vesnarinone (B1683823) and its analogues, demonstrating the potential for catalytic methods to streamline the synthesis of complex piperazine-containing molecules. a-star.edu.sg
Another key area of development is the use of greener solvents and reaction conditions. acs.org Researchers are investigating the use of water and other environmentally benign solvents to replace traditional organic solvents that are often flammable and toxic. acs.orgnih.gov Additionally, techniques such as ultrasonic irradiation are being explored to accelerate reaction rates and improve yields, further contributing to the sustainability of the synthetic process. nih.gov
The development of one-pot and multicomponent reactions represents another significant advancement in the synthesis of piperazinone scaffolds. mdpi.comresearchgate.net These strategies allow for the construction of complex molecules from simple starting materials in a single reaction vessel, reducing the number of purification steps and minimizing waste. For example, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones, showcasing the power of this approach for generating structural diversity. researchgate.net
Furthermore, there is a growing interest in the use of renewable starting materials and biocatalysis to create more sustainable synthetic pathways. garph.co.uk While not yet widely applied to (3R)-3-Benzylpiperazin-2-one specifically, these approaches hold significant promise for the future of piperazinone synthesis.
A summary of emerging sustainable synthetic approaches is presented in the table below:
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic Methods | Use of transition metal catalysts (e.g., Palladium) or organocatalysts to facilitate reactions. mdpi.coma-star.edu.sg | Increased reaction efficiency, higher selectivity, and reduced reaction times. mdpi.com |
| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water. acs.orgnih.gov | Reduced environmental impact and improved safety. garph.co.uk |
| One-Pot/Multicomponent Reactions | Combination of multiple reaction steps into a single operation. mdpi.comresearchgate.net | Reduced waste, fewer purification steps, and increased overall yield. mdpi.com |
| Ultrasonic Irradiation | Use of ultrasound to accelerate chemical reactions. nih.gov | Faster reaction times and potentially higher yields. nih.gov |
Exploration of Unconventional Preclinical Biological Targets and Therapeutic Areas
While research into the biological activities of piperazine (B1678402) derivatives is extensive, the exploration of unconventional preclinical targets for this compound and its analogues is an expanding frontier. researchgate.net The piperazine scaffold is a versatile pharmacophore found in a wide range of clinically used drugs, suggesting that this compound could have therapeutic potential in diverse and currently underexplored areas. researchgate.net
One area of emerging interest is the potential for this compound derivatives to act as inhibitors of enzymes involved in viral infections. For instance, a compound derived from benzylpiperazine adamantane (B196018) diamide (B1670390) has been identified as an inhibitor of Ebola virus infection by targeting the Niemann-Pick C1 (NPC1) protein, which is crucial for viral entry into host cells. nih.gov This finding suggests that the this compound scaffold could be a starting point for the development of novel antiviral agents against other enveloped viruses that rely on similar host-cell entry mechanisms.
Another unconventional therapeutic area is the development of agents to counter biological weapons. nih.govreachingcriticalwill.orgusmcu.edu While this is a highly specialized field, the potential for small molecules to mitigate the effects of biological agents is of significant interest. nih.gov The chemical space occupied by this compound could be explored for the development of compounds that interfere with the mechanisms of action of toxins or pathogens. reachingcriticalwill.org For example, derivatives could be designed to inhibit key enzymes or receptors utilized by biological warfare agents. reachingcriticalwill.org
Furthermore, the piperazine core is known to interact with various receptors and enzymes in the central nervous system (CNS). wikipedia.orgnih.gov While some benzylpiperazine derivatives have been investigated for their stimulant properties, there is an opportunity to explore the potential of this compound analogues for more nuanced CNS applications, such as targeting specific subtypes of dopamine (B1211576) or serotonin (B10506) receptors to treat neurological or psychiatric disorders with novel mechanisms of action. wikipedia.orgnih.gov The stereochemistry of the (3R) configuration could play a crucial role in achieving selectivity for specific biological targets.
The table below summarizes potential unconventional therapeutic areas for this compound derivatives:
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Antiviral | Host-cell entry factors (e.g., NPC1) nih.gov | The benzylpiperazine scaffold has shown activity against the Ebola virus, suggesting broader antiviral potential. nih.gov |
| Biodefense | Key enzymes or receptors of biological agents reachingcriticalwill.org | Small molecules can be developed to counteract the effects of biological weapons. nih.govreachingcriticalwill.org |
| Central Nervous System Disorders | Specific neurotransmitter receptor subtypes wikipedia.orgnih.gov | The piperazine core is a common motif in CNS-active drugs, and the specific stereochemistry of this compound could confer novel selectivity. researchgate.netwikipedia.org |
Integration of Advanced Computational Design with Experimental Validation for Enhanced Compound Optimization
The synergy between advanced computational design and experimental validation is becoming increasingly crucial for accelerating the discovery and optimization of novel therapeutic agents, including derivatives of this compound. nih.govnih.gov This integrated approach allows for a more rational and efficient exploration of chemical space, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are powerful tools for predicting the biological activity and binding modes of new compounds. longdom.orgbasicmedicalkey.com For example, molecular docking studies can be used to predict how different derivatives of this compound might interact with the active site of a target protein, providing insights that can guide the design of more potent inhibitors. researchgate.net QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of yet-unsynthesized analogues. longdom.orggoogle.com
A key aspect of this integrated approach is the iterative cycle of computational design, chemical synthesis, and experimental validation. nih.govcsic.esresearchgate.net Computationally designed compounds are synthesized and then tested in relevant biological assays. nih.govaliyuncs.com The experimental results are then used to refine the computational models, leading to a more accurate understanding of the structure-activity relationships (SAR). collaborativedrug.com This feedback loop allows for the rapid optimization of lead compounds.
For instance, in the development of inhibitors for a specific enzyme, a computational model might suggest modifications to the benzyl (B1604629) group or the piperazinone ring of this compound to enhance binding affinity. These suggested modifications can then be synthesized and their inhibitory activity experimentally determined. The results of these experiments can then be used to improve the predictive power of the computational model for the next round of design.
The table below outlines the key components of an integrated computational and experimental workflow for the optimization of this compound derivatives:
| Component | Description | Example Application |
| Computational Design | Use of in silico methods to predict the properties of virtual compounds. nih.gov | Molecular docking of this compound analogues into a target protein's active site to predict binding affinity. researchgate.net |
| Chemical Synthesis | The laboratory preparation of the computationally designed compounds. acs.orgunesp.br | Synthesis of a focused library of this compound derivatives with varying substituents on the benzyl ring. |
| Experimental Validation | In vitro and/or in vivo testing of the synthesized compounds to determine their biological activity and other properties. nih.govokids-net.at | Measuring the IC50 values of the synthesized derivatives against a specific enzyme or receptor. |
| SAR Analysis & Model Refinement | Analyzing the relationship between chemical structure and biological activity to inform the next design cycle. basicmedicalkey.comcollaborativedrug.com | Using the experimental data to build a more predictive QSAR model for the design of the next generation of compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
